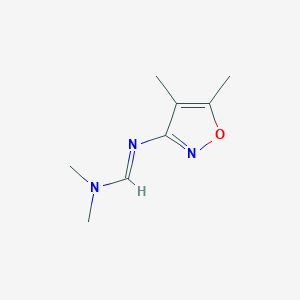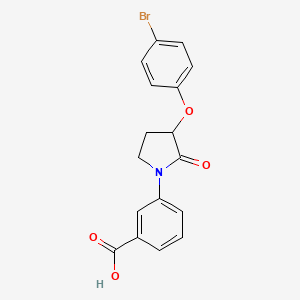
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione is a compound that features a pyrrolidine ring, a cyclopentene moiety, and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a pyrrolidine precursor and perform a series of functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods often include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The dithione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopenten-1-yl)pyrrolidine: Similar structure but lacks the dithione moiety.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring with different functional groups.
Cyclopent-2-en-1-one: Features a cyclopentene ring with a carbonyl group.
Uniqueness
1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione is unique due to the presence of both the cyclopentene and dithione functionalities, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15NS2 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
1-[2-(cyclopenten-1-yl)ethyl]pyrrolidine-2,5-dithione |
InChI |
InChI=1S/C11H15NS2/c13-10-5-6-11(14)12(10)8-7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
InChI Key |
JKYSIAZTOPJPFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CCN2C(=S)CCC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)methanesulfonamide](/img/structure/B12884191.png)

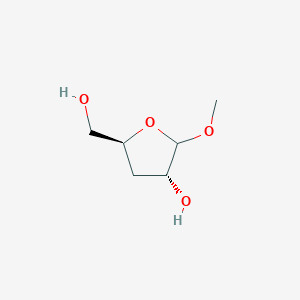
![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
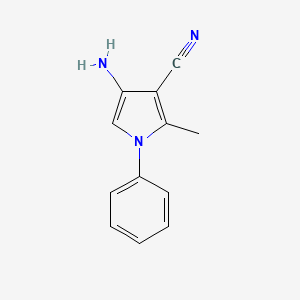
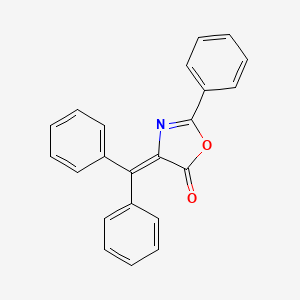
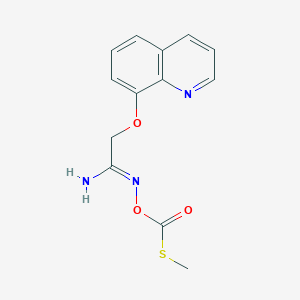
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
